1,1-dioxothietane-3-carboxylic acid
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Overview
Description
1,1-dioxothietane-3-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C4H6O4S. It is characterized by a four-membered ring structure that includes a sulfur atom and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dioxothietane-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thietane derivatives using oxidizing agents such as hydrogen peroxide in the presence of acetic acid . Another method includes the reaction of 1,3-diols with disulfides in the presence of phosphines to form thietane derivatives, which can then be oxidized to the desired compound .
Industrial Production Methods
Industrial production of thietane-3-carboxylic acid 1,1-dioxide typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxothietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters and amides.
Scientific Research Applications
1,1-dioxothietane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of thietane-3-carboxylic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems. The compound may stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors and α2-adrenergic receptors, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1-dioxothietane-3-carboxylic acid is unique due to its combination of a four-membered ring structure with a carboxylic acid and sulfone group. This unique structure imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,1-dioxothietane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWVDUXZQYVBJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-21-0 |
Source
|
Record name | 3-Thietanecarboxylic acid, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13129-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-dioxo-1lambda6-thietane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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